N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic small molecule featuring a tetrahydrobenzoimidazole core linked to a 2-methylindole moiety via a carboxamide bridge. This compound’s structure combines aromatic and aliphatic heterocycles, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-11-6-14-7-12(2-4-15(14)22-11)9-19-18(23)13-3-5-16-17(8-13)21-10-20-16/h2,4,6-7,10,13,22H,3,5,8-9H2,1H3,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCKXZYVPMVLKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3CCC4=C(C3)NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[(2-methyl-1H-indol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide, is a derivative of indole. Indole derivatives are known to bind with high affinity to multiple receptors, playing a significant role in cell biology. .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities. For instance, some indole derivatives have been reported to induce cell apoptosis, arrest cells in the G2/M phase, and inhibit polymerization of tubulin.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Some indole derivatives have been reported to induce cell apoptosis and inhibit polymerization of tubulin, suggesting potential cellular effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide are largely influenced by its indole nucleus. Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules, playing a crucial role in cell biology
Cellular Effects
Indole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects. These activities suggest that this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. One study suggested that a similar compound induced cell apoptosis, arrested cells in the G2/M phase, and inhibited the polymerization of tubulin. This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Biological Activity
N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer effects, kinase inhibition, and other pharmacological activities.
Chemical Structure
The compound is characterized by a complex structure combining indole and benzoimidazole moieties. Its chemical formula is C₁₄H₁₈N₄O, and it features a tetrahydro-benzimidazole backbone with a methyl-indole side chain.
Kinase Inhibition
Kinases are critical targets in cancer therapy due to their role in cell signaling pathways. Similar compounds have been identified as inhibitors of kinases such as CK1δ and CK1ε. For example, compounds with structural motifs akin to this compound have shown potent inhibition against these kinases with IC50 values as low as 0.040 µM for CK1δ . This suggests that our compound may also possess similar inhibitory properties.
Table 2: Kinase Inhibition Profiles of Related Compounds
| Compound | Target Kinase | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Compound D | CK1δ | 0.040 | 5x (CK1ε) |
| Compound E | CK1ε | 0.0326 | 3x (CK1δ) |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in studies focusing on Mycobacterium tuberculosis. Compounds with similar structures have shown promising activity against this pathogen, suggesting that this compound may also exhibit antimicrobial properties .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
- Anticancer Activity : A study evaluated the anticancer effects of thiazole derivatives and found that modifications in the structure significantly influenced their cytotoxicity against various cancer cell lines .
- Kinase Inhibition : Another research highlighted the development of new inhibitors targeting CK1 kinases based on structural modifications from benzimidazole frameworks . The findings suggest a strong correlation between structural features and biological activity.
- Antimicrobial Properties : A recent investigation into novel chemical entities indicated that certain indole derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis . This opens avenues for exploring similar compounds for tuberculosis treatment.
Scientific Research Applications
Medicinal Chemistry
The compound is structurally related to other indole and benzimidazole derivatives, which are known for their diverse biological activities. Its design is based on the pharmacophore model that targets specific enzymes and receptors in biological systems.
Cholinesterase and Monoamine Oxidase Inhibition
Research indicates that derivatives of this compound can act as dual inhibitors of cholinesterase and monoamine oxidase. These enzymes are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes may lead to increased levels of neurotransmitters like acetylcholine, thereby enhancing cognitive function .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Studies have evaluated its effectiveness against various bacterial strains and fungi.
In Vitro Antimicrobial Evaluation
In vitro studies have demonstrated that derivatives of benzimidazole compounds exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong potential for these compounds to serve as effective antimicrobial agents .
| Compound | Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | S. aureus | 32 | 18 |
| This compound | E. coli | 64 | 15 |
Anticancer Properties
The compound's potential as an anticancer agent has been a focal point in recent studies. Its structural similarity to known anticancer compounds suggests it may interact with cellular pathways involved in tumor growth and proliferation.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- A study evaluating a series of benzimidazole derivatives found that certain modifications led to enhanced anticancer activity against breast cancer cell lines.
- Another investigation reported significant tumor reduction in animal models treated with indole-based compounds, highlighting their therapeutic potential .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional similarities to other benzo[d]imidazole and indole derivatives enable comparisons across synthesis, physicochemical properties, and biological activity.
Physicochemical Properties
The trifluoromethyl group in 6e enhances lipophilicity, reflected in its higher melting point compared to 6d. The target compound’s tetrahydrobenzoimidazole core may improve solubility over fully aromatic analogs.
Key Differentiators and Implications
- Structural Flexibility: The 2-methylindole group in the target compound may enhance receptor binding compared to benzylpiperidine (6d) or adamantylphenoxy (10j) groups.
- Metabolic Stability: The tetrahydrobenzoimidazole core could reduce metabolic degradation relative to non-hydrogenated analogs.
- Therapeutic Potential: While 10j highlights antiviral applications, the indole moiety may align the target compound with indole-based kinase or GPCR modulators .
Q & A
Basic: What synthetic methodologies are reported for synthesizing N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, and what are the critical reaction conditions?
Answer:
The synthesis of imidazole-carboxamide derivatives typically involves multi-step protocols:
- Step 1: Condensation of substituted indole precursors with aldehydes or ketones under acidic catalysis (e.g., p-toluenesulfonic acid in DMF at reflux) to form intermediate Schiff bases .
- Step 2: Cyclization using reagents like ammonium acetate or thiourea to construct the tetrahydrobenzoimidazole core .
- Step 3: Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) between the imidazole intermediate and activated carboxylic acids .
Critical Conditions: - Temperature control (e.g., reflux at 100°C for cyclization steps) .
- Solvent selection (DMF for polar intermediates, dichloromethane for amidation) .
- Purification via column chromatography or recrystallization to isolate high-purity products .
Basic: Which spectroscopic and chromatographic techniques are essential for structural elucidation and purity assessment?
Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm hydrogen/carbon environments (e.g., indole NH at δ 10–12 ppm, imidazole protons at δ 7–8 ppm) and verify regioselectivity .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., loss of CO or methyl groups) .
- IR Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, indole N-H at ~3400 cm⁻¹) .
- HPLC: Assesses purity (>95% for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can computational methods optimize reaction pathways and predict regioselectivity in imidazole-carboxamide synthesis?
Answer:
- Reaction Path Search: Quantum chemical calculations (DFT) model transition states to predict favorable pathways (e.g., cyclization vs. side reactions) .
- Regioselectivity Prediction: Molecular docking or MD simulations identify steric/electronic biases in intermediates (e.g., preferential attack at indole C5 vs. C3 positions) .
- Machine Learning: Training datasets from analogous compounds (e.g., tetrazole-carboxamides) predict optimal solvent/catalyst combinations .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
Answer:
- Experimental Replication: Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Multi-Technique Validation: Cross-validate results using orthogonal assays (e.g., enzymatic inhibition + cellular viability + SPR binding studies) .
- Structure-Activity Analysis: Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) to identify outliers in SAR trends .
Advanced: What strategies are recommended for improving solubility and bioavailability in pharmacological studies?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance water solubility .
- Co-Crystallization: Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
- In Silico ADMET Prediction: Tools like SwissADME predict logP, BBB permeability, and CYP450 interactions to guide structural modifications .
Basic: What are the documented biological targets or pathways for structurally related imidazole-carboxamides?
Answer:
- Kinase Inhibition: Analogous compounds (e.g., pyrazole-carboxamides) target EGFR or CDK2 via ATP-binding site interactions .
- Antimicrobial Activity: Imidazole derivatives disrupt fungal CYP51 or bacterial cell membranes .
- Apoptosis Induction: Tetrahydrobenzoimidazoles activate caspase-3 in cancer cells .
Advanced: How can researchers validate target engagement and off-target effects in cellular models?
Answer:
- CETSA (Cellular Thermal Shift Assay): Confirm target binding by measuring protein thermal stability shifts .
- CRISPR Knockout Models: Compare activity in wild-type vs. target gene-KO cell lines .
- Off-Target Profiling: Use kinase/GPCR panels or affinity pulldown-MS to identify unintended interactions .
Basic: What safety and handling protocols are critical for lab-scale synthesis?
Answer:
- Toxic Intermediates: Use fume hoods when handling volatile reagents (e.g., thionyl chloride for amidation) .
- Waste Disposal: Segregate halogenated solvents (e.g., DCM) and heavy metal catalysts (e.g., Pd/C) for proper disposal .
Advanced: What are the challenges in scaling up synthesis from milligrams to grams, and how are they addressed?
Answer:
- Reaction Optimization: Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Continuous Flow Systems: Improve yield and safety for exothermic steps (e.g., nitrations) .
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring .
Advanced: How can molecular docking studies guide the design of derivatives with enhanced potency?
Answer:
- Binding Pose Analysis: Identify key interactions (e.g., hydrogen bonds with kinase hinge regions) using AutoDock Vina or Schrödinger .
- Free Energy Calculations (MM/GBSA): Rank derivatives based on predicted binding affinities .
- Scaffold Hopping: Replace indole/imidazole cores with bioisosteres (e.g., benzothiophene) while maintaining pharmacophore geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
